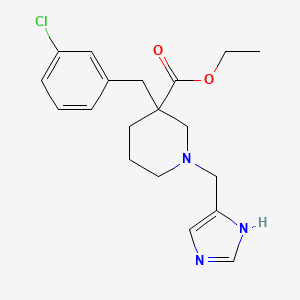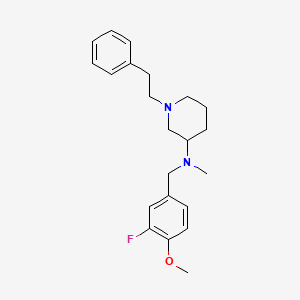
ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate, commonly known as Etomidate, is a potent intravenous anesthetic agent used in clinical settings. It is a non-barbiturate hypnotic agent that induces anesthesia by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. Etomidate is used in various surgical procedures, including cardiac surgery, neurosurgery, and emergency intubations.
Mechanism of Action
Etomidate enhances the activity of ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors in the brain, resulting in an increase in the inhibitory neurotransmitter's effect. This leads to a decrease in neuronal activity and produces a state of unconsciousness. Etomidate has a high affinity for ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors, and its binding enhances the activity of the receptor, resulting in the opening of chloride ion channels, which hyperpolarizes the neuron and reduces its excitability.
Biochemical and Physiological Effects
Etomidate has several biochemical and physiological effects, including sedation, amnesia, and muscle relaxation. It also causes a decrease in blood pressure and heart rate, which can be beneficial in certain surgical procedures. Etomidate has a short duration of action, and its effects wear off quickly, making it an ideal anesthetic agent for short surgical procedures.
Advantages and Limitations for Lab Experiments
Etomidate has several advantages for lab experiments, including its rapid onset and short duration of action, which allows for precise control of the experimental conditions. It also has a high affinity for ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors, making it an ideal tool for investigating the role of ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate in various neurological disorders. However, Etomidate has limitations, including its potential for respiratory depression and its effect on the adrenal gland, which can lead to adrenal insufficiency.
Future Directions
Future research on Etomidate should focus on its potential use as a therapeutic agent for various neurological disorders. It has been shown to have a neuroprotective effect in animal models of traumatic brain injury and stroke. Further studies are needed to investigate its potential use in the treatment of these conditions. Additionally, research should focus on developing new analogs of Etomidate that have improved pharmacological properties and reduced side effects.
Synthesis Methods
The synthesis of Etomidate involves the reaction of 1-(1H-imidazol-4-yl) ethanol with 3-(3-chlorobenzyl)-1,3-dihydro-2H-indol-2-one in the presence of sodium hydride, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final product is obtained by purifying the crude product through column chromatography.
Scientific Research Applications
Etomidate has been extensively studied for its anesthetic properties, and its mechanism of action has been well established. It is commonly used in clinical settings due to its rapid onset and short duration of action. Etomidate is also used in research studies to investigate its effect on ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate receptors and its potential use as a therapeutic agent for various neurological disorders.
properties
IUPAC Name |
ethyl 3-[(3-chlorophenyl)methyl]-1-(1H-imidazol-5-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O2/c1-2-25-18(24)19(10-15-5-3-6-16(20)9-15)7-4-8-23(13-19)12-17-11-21-14-22-17/h3,5-6,9,11,14H,2,4,7-8,10,12-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRLWNVBQLISRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CN=CN2)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-(3-chlorobenzyl)-1-(1H-imidazol-4-ylmethyl)-3-piperidinecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)
![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)
![diethyl 2-[(N-benzylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B6087761.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087777.png)
![5-{1-[(3-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6087796.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6087800.png)
![{1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B6087808.png)
![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![N-{3-[(2-methyl-3-nitrobenzoyl)amino]phenyl}-2-furamide](/img/structure/B6087823.png)
![2-[(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B6087834.png)
